molecular formula C18H16O2 B14178609 3-[2-(3-Phenylprop-2-EN-1-YL)phenyl]prop-2-enoic acid CAS No. 847447-33-0

3-[2-(3-Phenylprop-2-EN-1-YL)phenyl]prop-2-enoic acid

Cat. No.: B14178609
CAS No.: 847447-33-0
M. Wt: 264.3 g/mol
InChI Key: LDBYEQVSQBZSEH-UHFFFAOYSA-N
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Description

3-[2-(3-Phenylprop-2-en-1-yl)phenyl]prop-2-enoic acid is an organic compound characterized by its unique structure, which includes a phenylprop-2-en-1-yl group attached to a phenyl ring, further connected to a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3-Phenylprop-2-en-1-yl)phenyl]prop-2-enoic acid typically involves the reaction of 3-phenylprop-2-en-1-ol with appropriate reagents under controlled conditions. One common method includes the use of acetophenone, formaldehyde, and an amine hydrochloride in a Mannich reaction . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification through crystallization or distillation to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

3-[2-(3-Phenylprop-2-en-1-yl)phenyl]prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include various derivatives such as aldehydes, ketones, and alcohols, depending on the specific reaction and conditions used.

Scientific Research Applications

3-[2-(3-Phenylprop-2-en-1-yl)phenyl]prop-2-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(3-Phenylprop-2-en-1-yl)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through hydrogen bonding and van der Waals forces, influencing the activity of enzymes and receptors . These interactions can lead to various biological responses, such as inhibition of cancer cell growth or modulation of inflammatory pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(3-Phenylprop-2-en-1-yl)phenyl]prop-2-enoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

CAS No.

847447-33-0

Molecular Formula

C18H16O2

Molecular Weight

264.3 g/mol

IUPAC Name

3-[2-(3-phenylprop-2-enyl)phenyl]prop-2-enoic acid

InChI

InChI=1S/C18H16O2/c19-18(20)14-13-17-11-5-4-10-16(17)12-6-9-15-7-2-1-3-8-15/h1-11,13-14H,12H2,(H,19,20)

InChI Key

LDBYEQVSQBZSEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CCC2=CC=CC=C2C=CC(=O)O

Origin of Product

United States

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